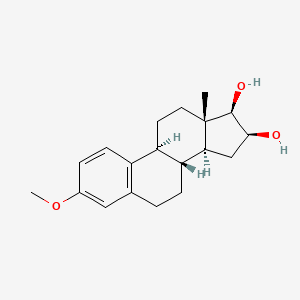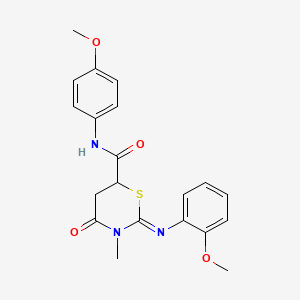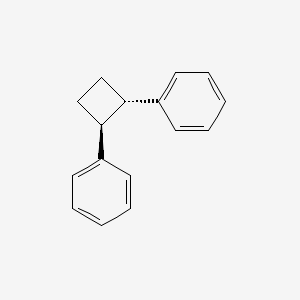
(1S,2S)-1,2-diphenylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-Diphenylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups at the 1 and 2 positions This compound is notable for its stereochemistry, where both phenyl groups are positioned on the same side of the cyclobutane ring, giving it a unique three-dimensional structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-diphenylcyclobutane typically involves the photochemical cycloaddition of stilbene derivatives. This reaction is carried out under ultraviolet light, which induces the formation of the cyclobutane ring. The reaction conditions often include the use of solvents like benzene or toluene and can be performed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require large-scale photoreactors and efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2S)-1,2-Diphenylcyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce various phenyl-substituted derivatives.
Applications De Recherche Scientifique
(1S,2S)-1,2-Diphenylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and photochemical reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of complex organic molecules and materials science.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-diphenylcyclobutane involves its interaction with various molecular targets and pathways. For instance, its photochemical properties allow it to absorb ultraviolet light and undergo cycloaddition reactions, forming new chemical bonds. This property is exploited in synthetic organic chemistry to create complex molecular structures.
Comparaison Avec Des Composés Similaires
(1R,2R)-1,2-Diphenylcyclobutane: The enantiomer of (1S,2S)-1,2-diphenylcyclobutane, with similar chemical properties but different stereochemistry.
1,2-Diphenylethane: A structurally similar compound with a single bond between the phenyl groups instead of a cyclobutane ring.
1,2-Diphenylcyclohexane: A larger ring structure with similar phenyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs. Its ability to undergo photochemical reactions makes it particularly valuable in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C16H16 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
[(1S,2S)-2-phenylcyclobutyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Clé InChI |
AERGGMDNGDDGPI-HZPDHXFCSA-N |
SMILES isomérique |
C1C[C@@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
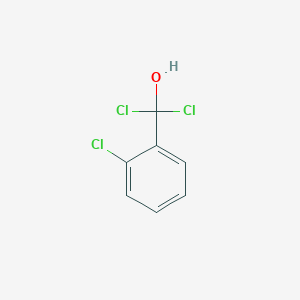
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
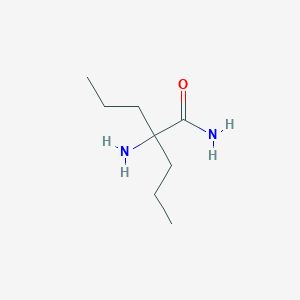
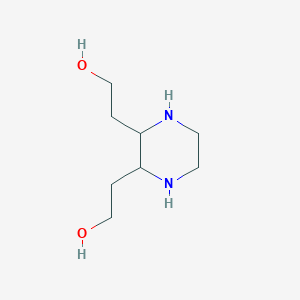
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)

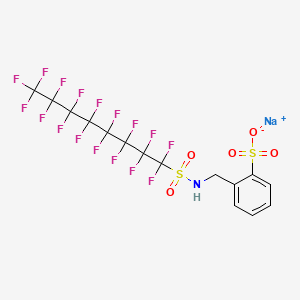
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)


![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
